molecular formula C13H12FN5O B13715522 6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine

6-Amino-9-[2-(4-fluorophenoxy)ethyl]-9H-purine

Katalognummer: B13715522
Molekulargewicht: 273.27 g/mol
InChI-Schlüssel: LNHTTZWPBXACSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32691153 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD32691153 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. For instance, one common method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared under controlled conditions to achieve the desired crystal form .

Industrial Production Methods: Industrial production of MFCD32691153 is designed for large-scale manufacturing, ensuring consistency and efficiency. The process is optimized to be simple and easy to implement, making it suitable for mass production. The preparation method ensures that the compound has good solubility and stability, facilitating its use in various applications .

Analyse Chemischer Reaktionen

Types of Reactions: MFCD32691153 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32691153 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the presence of oxygen or other oxidizing agents, while reduction reactions might involve hydrogen or other reducing agents .

Major Products Formed: The major products formed from the reactions of MFCD32691153 depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to more complex compounds that have enhanced properties and functionalities .

Wirkmechanismus

The mechanism of action of MFCD32691153 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Several compounds are structurally similar to MFCD32691153, including those with similar functional groups and reactivity. Some of these compounds include other triazolo ring compounds and methanesulfonate derivatives .

Uniqueness: What sets MFCD32691153 apart from similar compounds is its unique combination of stability, reactivity, and solubility. These properties make it particularly valuable for specific applications where other compounds may not perform as well. Its ability to undergo a wide range of chemical reactions also adds to its versatility and usefulness in various fields .

Eigenschaften

Molekularformel

C13H12FN5O

Molekulargewicht

273.27 g/mol

IUPAC-Name

9-[2-(4-fluorophenoxy)ethyl]purin-6-amine

InChI

InChI=1S/C13H12FN5O/c14-9-1-3-10(4-2-9)20-6-5-19-8-18-11-12(15)16-7-17-13(11)19/h1-4,7-8H,5-6H2,(H2,15,16,17)

InChI-Schlüssel

LNHTTZWPBXACSA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCCN2C=NC3=C(N=CN=C32)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.